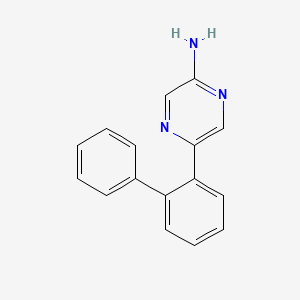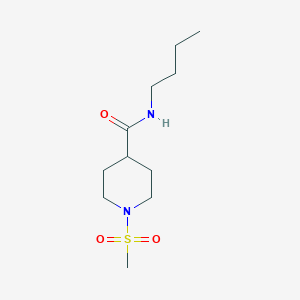
5-(2-biphenylyl)-2-pyrazinamine
Descripción general
Descripción
5-(2-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a pyrazinyl derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Pyrazine derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant in vitro activity against M. tuberculosis, with most compounds exerting activity in the MIC range of 1.56–6.25 µg/mL. This suggests their potential as therapeutic agents in tuberculosis treatment (Zítko et al., 2013).
Cancer Research
Pyrazole and pyrazine derivatives have shown promise in cancer research, with certain compounds inhibiting the growth of cancer cells. A study synthesizing substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives found them to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The search for novel therapeutic agents has led to the development of pyrazolopyrimidopyridazinones with potent and selective inhibitory activity against phosphodiesterase 5 (PDE5), potentially useful for the treatment of erectile dysfunction. These compounds, including pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, have shown IC50 values in the low nanomolar range, indicating high potency and selectivity (Giovannoni et al., 2006).
Propiedades
IUPAC Name |
5-(2-phenylphenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSISAVAKKVPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-({[3-(ethoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4062159.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4062163.png)
![ethyl 5-cyano-4-(2-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062176.png)
![8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062181.png)
![N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062187.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062196.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4062205.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenyl acetate](/img/structure/B4062216.png)
![4-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4062231.png)
![2-acetylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062250.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4062263.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)